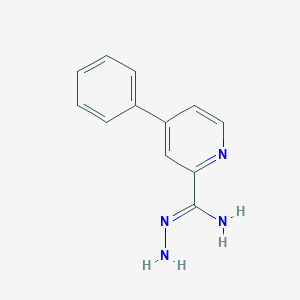
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as MTS, is a sulfonamide derivative compound that has gained attention in scientific research due to its potential use as a biological probe for the study of protein function and structure.
作用机制
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide functions by reacting with cysteine residues in proteins, forming a covalent bond between the sulfonamide group of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide and the thiol group of cysteine. This covalent bond results in the formation of a sulfonamide-cysteine adduct, which can be detected and analyzed using various biochemical techniques.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to be non-toxic and non-cytotoxic, indicating its potential for use in biological systems.
实验室实验的优点和局限性
One advantage of using 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its selectivity for cysteine residues, allowing for the specific labeling of these residues in proteins. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. However, one limitation of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide is its potential for non-specific labeling of other amino acids, such as histidine and lysine. Careful experimental design and optimization can help to minimize this non-specific labeling.
未来方向
Future research directions for 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide include the development of new 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide derivatives with improved selectivity and labeling efficiency. Additionally, the use of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in combination with other protein modification reagents may allow for the study of protein-protein interactions and the identification of novel protein domains. Further research is also needed to fully understand the biochemical and physiological effects of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in biological systems.
合成方法
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide can be synthesized via a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5-trimethylphenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylphenylamine and methanol to yield 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide.
科学研究应用
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of protein structure and function. Specifically, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been utilized as a protein modification reagent to selectively label cysteine residues in proteins. This labeling allows for the identification of specific protein domains and the study of protein-protein interactions.
属性
分子式 |
C17H21NO3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-8-15(9-7-11)18-22(19,20)16-10-12(2)17(21-5)14(4)13(16)3/h6-10,18H,1-5H3 |
InChI 键 |
YGPUKSCAVPTPIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)





